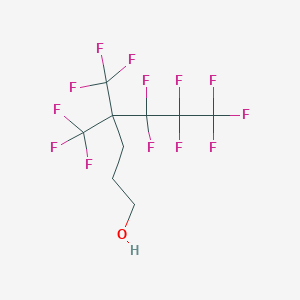

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their unique properties and potential applications. For instance, the synthesis of a novel fluorinated aromatic diamine monomer is described, which involves coupling and reduction reactions . Similarly, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is achieved through aromatic nucleophilic substitution . These methods could potentially be adapted for the synthesis of the compound , considering the reactivity of fluorinated intermediates and the need for specific conditions to handle the high electronegativity and steric bulk of trifluoromethyl groups.

Molecular Structure Analysis

The molecular structures of fluorinated compounds are characterized by strong electron-withdrawing effects due to the presence of fluorine atoms. This can lead to unique electronic distributions and bond characteristics, as seen in the reported crystal and molecular structures of bis((trifluoromethyl)sulfonyl)amine and related compounds . The presence of trifluoromethyl groups in the compound of interest would likely result in similar electron-withdrawing effects, influencing its reactivity and interactions.

Chemical Reactions Analysis

Fluorinated compounds often exhibit unique reactivity due to the influence of fluorine atoms. For example, the redox properties of bis(dimesitylphosphino) derivatives are investigated, reflecting the impact of fluorine on the redox behavior . The compound "4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol" would also be expected to have distinct reactivity patterns, potentially including reactions with nucleophiles or participation in redox processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often remarkable, with high thermal stability and unique solubility profiles being common features . For instance, fluorinated polyimides show excellent thermal stability and solubility in polar organic solvents . The highly fluorinated nature of the compound suggests it would also possess such properties, including potential low surface energy and resistance to degradation.

Aplicaciones Científicas De Investigación

Synthesis of Branched-polyfluoroalkylsilanes

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol has been utilized in the synthesis of branched-type polyfluoroalkylsilanes, such as trichloro and monochlorodimethyl variants, through hydrosilylation reactions. These compounds exhibit a bent structure at the quaternary carbon, as indicated by MM2 calculations (Konakahara et al., 2000).

Preparation of Fluoroalkylated But-2-en-4-olides

The compound has been involved in the preparation of fluoroalkylated but-2-en-4-olides, a process that includes fluoroalkylation from 2-trimethylsiloxyfuran and subsequent reactions leading to the formation of various butenolides (Yoshida et al., 1993).

Optical and Dielectric Properties of Polyimide Films

In studying the optical property of fluorinated polyimides (PIs), a compound with similar trifluoromethyl groups was synthesized and used to create organosoluble and light-colored PIs with significant thermal stability and specific optical properties (Jang et al., 2007).

Synthesis of Novel Bis (Trifluoromethyl) Phenyl-triazole-pyridine Hybrids

The compound was utilized in the synthesis of novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids, showcasing its potential in the creation of efficient intermediates for various applications, including microbial resistance (Jha & Ramarao, 2017).

Hydrogen-bonded Trifluoromethylated Alcohols

Research on trifluoromethylated alcohols, including those similar to 4,4-bis(trifluoromethyl), highlighted their structural confirmation through single crystal X-ray analyses and the presence of various inter-molecular hydrogen bonding interactions (Singh et al., 2001).

Synthesis of Novel Fluorinated Polyimides

The compound has been instrumental in synthesizing new fluorinated polyimides, demonstrating its role in creating materials with low dielectric constants and high thermal stability (Chung & Hsiao, 2008).

Propiedades

IUPAC Name |

5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F13O/c10-5(11,6(12,13)9(20,21)22)4(2-1-3-23,7(14,15)16)8(17,18)19/h23H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMXVEIMUXVSEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F13O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545622 |

Source

|

| Record name | 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)heptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol | |

CAS RN |

110254-90-5 |

Source

|

| Record name | 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)heptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1282432.png)

![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)